2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3/c1-2-14-17(21)18(23-10-22-14)27-12-5-6-24(8-12)16(25)9-26-15-4-3-11(19)7-13(15)20/h3-4,7,10,12H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWQHUBLVAXIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Synthesis of the Fluoropyrimidine Derivative: Separately, 6-ethyl-5-fluoropyrimidine is synthesized through a series of reactions involving fluorination and alkylation.
Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the fluoropyrimidine derivative using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Introduction of the Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Efficacy Studies
Research has demonstrated that formulations containing this compound exhibit high efficacy against resistant weed species. For instance, studies have shown that it can effectively control species such as Amaranthus tuberculatus and Chenopodium album, which are commonly problematic in agricultural settings .
RNAi Technology
Case Studies
Several case studies highlight the successful application of this compound in pest management:
- Field Trials : In field trials conducted on maize crops, the combination of this herbicide with RNAi-based strategies resulted in a significant reduction in pest populations while maintaining crop yield .
- Compatibility with Beneficial Insects : Studies indicate that formulations using this compound are compatible with beneficial insect populations, thereby supporting integrated pest management practices .
Anti-inflammatory Potential
Beyond agricultural uses, derivatives of 2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone have been investigated for their anti-inflammatory properties. Research suggests that these compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This selectivity could lead to the development of new anti-inflammatory medications with fewer side effects compared to non-selective COX inhibitors .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares structural motifs with several patented analogs (Table 1):
Key Observations:
- Substituent Impact: The 2,4-dichlorophenoxy group offers greater electronegativity and lipophilicity compared to the 3-fluorophenyl or methanesulfonyl groups in analogs .
- Pyrimidine Modifications : The 6-ethyl-5-fluoropyrimidine in the target compound may enhance metabolic stability relative to the 5-methyl or unsubstituted pyrimidines in other examples .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points: Higher melting points (e.g., 303–306°C for Example 64) correlate with rigid chromenone cores and aromatic stacking. The target compound’s pyrrolidine linker may lower its melting point compared to Example 64 .
- Molecular Weight: The dichlorophenoxy and ethyl-fluoropyrimidine groups likely increase molecular weight (~500 g/mol) relative to simpler analogs like Example 33 (~480 g/mol) .
- Solubility: The dichlorophenoxy group may reduce aqueous solubility compared to methanesulfonyl or ethoxy substituents in other compounds .
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that incorporates both a pyrimidine and a pyrrolidine moiety, potentially endowing it with unique biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with enzymes involved in nucleic acid metabolism, while the pyrrolidine component may influence its binding affinity to biological receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to the pyrimidine biosynthesis pathway, similar to other pyrimidine derivatives that exhibit antiviral properties.
- Anti-inflammatory Effects : Analogous compounds in the 2,4-Dichlorophenoxyacetic acid family have demonstrated anti-inflammatory activities by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2 .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of HIV-1 reverse transcriptase | |
| Anti-inflammatory | COX-2 inhibition | |
| Antiproliferative | Modulation of cell cycle regulators |
Case Studies
Several studies have evaluated the biological effects of similar compounds within the same chemical class.
Case Study 1: Antiviral Properties
A study explored the antiviral activity of related pyrimidine derivatives against HIV-1. These compounds exhibited significant inhibitory effects at picomolar concentrations, indicating that structural modifications could enhance antiviral potency .
Case Study 2: Anti-inflammatory Effects
Research on 2,4-Dichlorophenoxyacetic acid derivatives revealed their capacity to selectively inhibit COX-2, leading to reduced inflammation in animal models. This suggests that similar mechanisms may be present in our compound due to structural similarities .
Research Findings
Recent findings indicate that compounds with a pyrimidine structure can modulate immune responses by influencing interferon production. This is particularly relevant for developing therapies against viral infections and inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(2,4-Dichlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine ring via cyclization reactions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
- Step 2 : Introduction of the 6-ethyl-5-fluoropyrimidin-4-yloxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Step 3 : Coupling the dichlorophenoxy moiety using a ketone linker, monitored by thin-layer chromatography (TLC) for reaction progress .
- Critical Considerations : Impurities from incomplete substitutions (e.g., residual chlorine or fluorine derivatives) must be addressed via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the pyrrolidine and pyrimidine ring structures, with specific attention to coupling constants for fluorine and chlorine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the dichlorophenoxy group .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) and C-F/C-Cl bonds .
Advanced Research Questions
Q. How can the coupling reaction between the dichlorophenoxy and pyrrolidine moieties be optimized to improve yield?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity of intermediates .
- Catalyst Screening : Evaluate palladium-based catalysts for cross-coupling efficiency, or use phase-transfer catalysts for biphasic systems .
- Temperature Gradients : Perform reactions under microwave-assisted conditions to reduce reaction time and minimize side products .
- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity Assessment : Ensure >95% purity via HPLC and elemental analysis; impurities like hydrolyzed pyrimidine derivatives may skew bioassay results .
- Assay Standardization : Compare IC values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition assays may arise from ATP concentration variations .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing 5-fluoropyrimidine with chloropyrimidine) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data be interpreted to analyze conformational flexibility of the pyrrolidine ring?
- Methodological Answer :
- X-ray Diffraction : Resolve bond lengths (C-O, C-N) and dihedral angles to identify puckering modes of the pyrrolidine ring .
- Density Functional Theory (DFT) : Compare experimental data with computational models to assess energy barriers for ring-flipping .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to quantify thermal motion, which may indicate dynamic behavior in solution .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles reported for this compound?
- Methodological Answer :
- Solvent Polarity : Test solubility in DMSO, THF, and aqueous buffers (pH 1–10) to identify pH-dependent aggregation .
- Dynamic Light Scattering (DLS) : Detect nanoparticle formation in aqueous media, which may falsely suggest insolubility .
- Co-solvent Systems : Use hydrotropic agents (e.g., cyclodextrins) to enhance solubility for in vitro assays .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?
- Methodological Answer :
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR) .
- Competitive Binding : Employ ATP-conjugated beads to measure displacement efficiency, correlating with inhibition constants (K) .
- Negative Controls : Include structurally related inactive analogues to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
